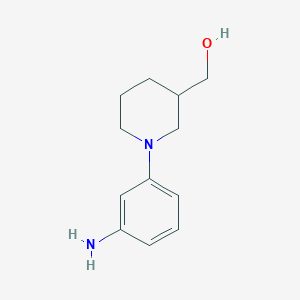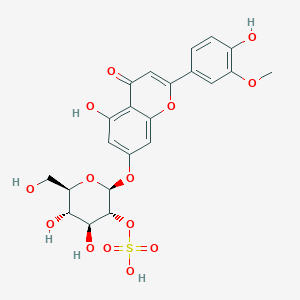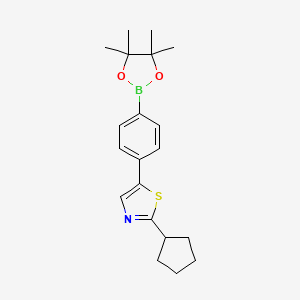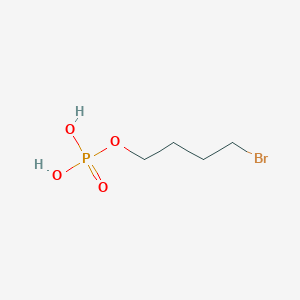
Bis-PEG12-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG12-NHS ester is a non-cleavable 12-unit polyethylene glycol (PEG) linker that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its ability to increase the aqueous solubility of the resulting compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-PEG12-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester groups are introduced to the PEG chain, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for conjugating proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Wissenschaftliche Forschungsanwendungen
Bis-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes .
Wirkmechanismus
The mechanism of action of Bis-PEG12-NHS ester involves the formation of covalent amide bonds between the NHS ester groups and primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. The PEG spacer increases the solubility and stability of the resulting conjugates, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG5-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and stability properties.
DBCO-PEG12-NHS ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide groups
Uniqueness
Bis-PEG12-NHS ester is unique due to its 12-unit PEG spacer, which provides an optimal balance between solubility and stability. This makes it particularly suitable for the synthesis of antibody-drug conjugates and other bioconjugates .
Eigenschaften
Molekularformel |
C36H60N2O20 |
|---|---|
Molekulargewicht |
840.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2 |
InChI-Schlüssel |
ZLKOMOFBMCZXDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)


![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)





![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)



![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
